REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:11]=1)[O:8][C:7]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[C:6]([CH3:22])[C:5]2=[O:23].C([O-])(=O)C.[Na+].[H][H]>[C].[Pd].C(O)(C)C>[CH3:22][C:6]1[C:5](=[O:23])[C:4]2[C:9](=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:11]=[CH:2][CH:3]=2)[O:8][C:7]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,4.5|
|
Name
|
methyl 6-chloro-3-methylflavone-8-carboxylate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=C(OC2=C(C1)C(=O)OC)C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
palladium-carbon
|
Quantity
|
0.075 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a pressure reactor were placed
|
Type
|
CUSTOM
|
Details
|
Thereafter the contents were withdrawn from the reactor
|
Type
|
FILTRATION
|
Details
|
were subjected to filtration
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The solvent was recovered from the filtrate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 82.1% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |